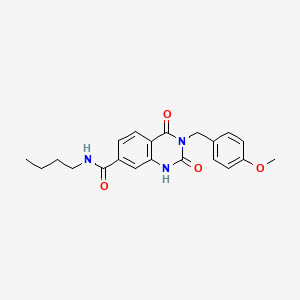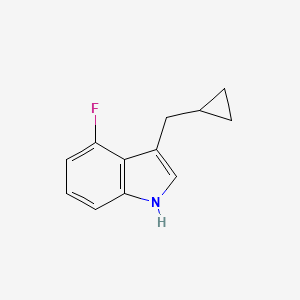
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-methyl-5-nitrobenzenesulfonamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. The tetrazole ring is attached to a 4-chlorophenyl group and a benzenesulfonamide group. The benzenesulfonamide group has a nitro group and a methyl group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrazole ring, the introduction of the 4-chlorophenyl group, and the attachment of the benzenesulfonamide group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrazole ring, for example, would contribute to the compound’s polarity and reactivity. The presence of the nitro group and the sulfonamide group could also significantly affect the compound’s properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. The presence of the tetrazole ring, the 4-chlorophenyl group, the nitro group, and the sulfonamide group in this compound would all contribute to its properties. For example, the compound might exhibit polarity due to the presence of these groups .Mechanism of Action
Target of Action
The compound’s primary targets are fungal pathogens, specifically Botrytis cinerea and Alternaria alternata . These fungi are responsible for various plant diseases, and the compound acts as a fungicide to control their growth and spread .
Mode of Action
The compound interacts with its targets by inhibiting mitochondrial respiration . It belongs to the strobilurin group of fungicides, which block electron transfer within the respiratory chain .
Biochemical Pathways
The affected biochemical pathway is the mitochondrial respiratory chain. By blocking electron transfer in this pathway, the compound disrupts the production of ATP . ATP is crucial for many cellular processes, so its reduction leads to a halt in fungal growth .
Pharmacokinetics
It’s known that similar compounds in the strobilurin group of fungicides are typically absorbed and distributed throughout the plant tissues, metabolized, and then excreted
Result of Action
The result of the compound’s action is the effective control of fungal diseases in plants. By inhibiting mitochondrial respiration in fungi, the compound prevents the growth and spread of fungal pathogens, thereby protecting the plants .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s effectiveness can vary depending on the specific fungal pathogens present, their resistance to the compound, and the environmental conditions (such as temperature and humidity) . .
Future Directions
properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-methyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O4S/c1-10-2-5-13(22(23)24)8-14(10)27(25,26)17-9-15-18-19-20-21(15)12-6-3-11(16)4-7-12/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBZIGNOVFTKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2976394.png)
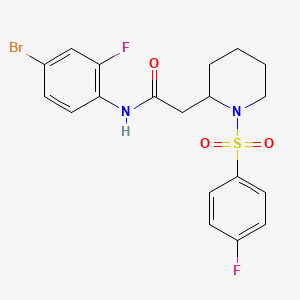
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2976401.png)
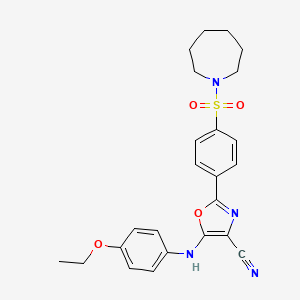

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2976406.png)
![4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B2976407.png)
![N-butyl-N-methyl-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2976408.png)
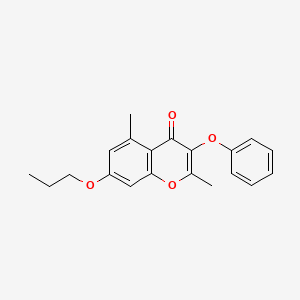
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide](/img/structure/B2976411.png)

